Ethyl 6-(4-hexylphenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is an organic compound that belongs to the family of esters It is characterized by the presence of a hexylphenyl group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-hexylphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 6-(4-Hexylphenyl)-6-oxohexanoic acid.
Reduction: 6-(4-Hexylphenyl)-6-hydroxyhexanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The hexylphenyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 8-(4-hexylphenyl)-8-oxooctanoate: Similar structure but with a longer carbon chain.
6-(4-Hexylphenyl)-6-oxohexanoic acid: The acid form of the compound.
4-Hexylphenyl ethyl sulfide: Contains a sulfur atom instead of an oxygen atom in the ester group.
Uniqueness: Ethyl 6-(4-hexylphenyl)-6-oxohexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a hexylphenyl group with a hexanoate backbone makes it versatile for various applications, particularly in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl 6-(4-hexylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNWKJGMADWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645773 |
Source
|
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-30-7 |
Source
|
Record name | Ethyl 4-hexyl-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.